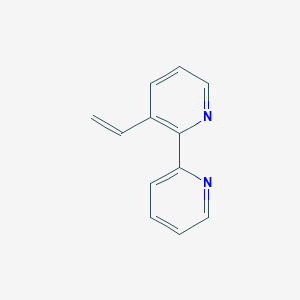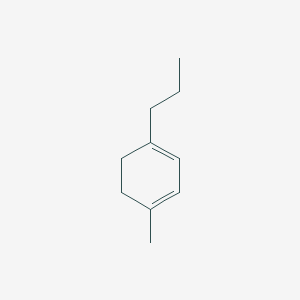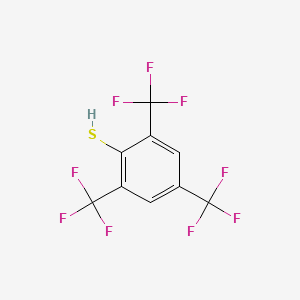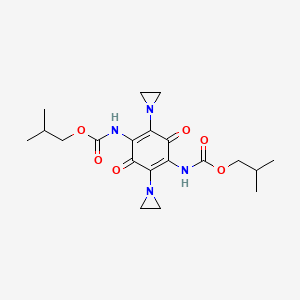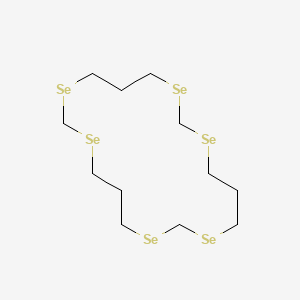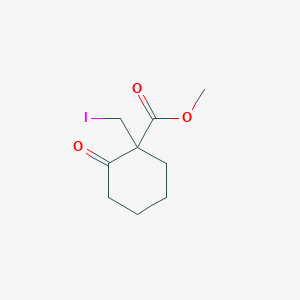
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with an iodomethyl group, a ketone group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclohexanone with iodomethane in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted cyclohexane derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the ketone and ester groups can undergo reduction and hydrolysis, respectively. These reactions enable the compound to modify biological molecules and pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(bromomethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 1-(chloromethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 1-(hydroxymethyl)-2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and hydroxyl analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
112818-12-9 |
|---|---|
Molekularformel |
C9H13IO3 |
Molekulargewicht |
296.10 g/mol |
IUPAC-Name |
methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-13-8(12)9(6-10)5-3-2-4-7(9)11/h2-6H2,1H3 |
InChI-Schlüssel |
JKEUBPWOTRJZML-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCCC1=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


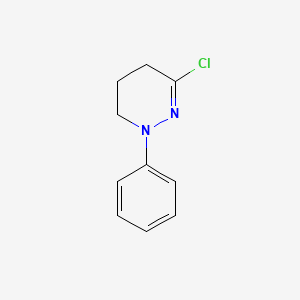
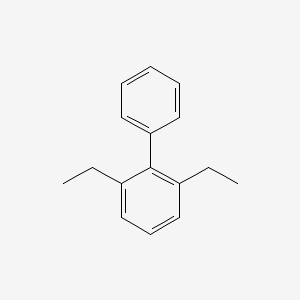

![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
